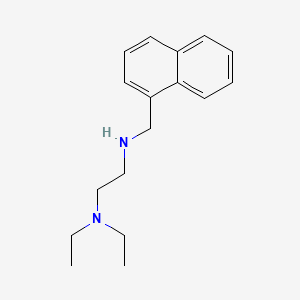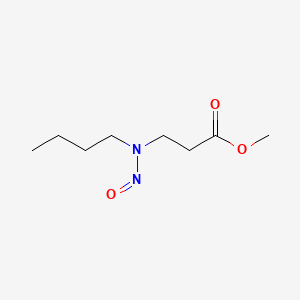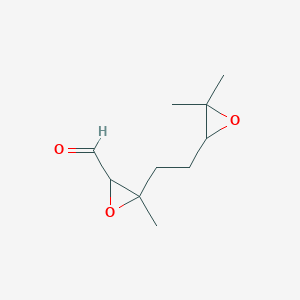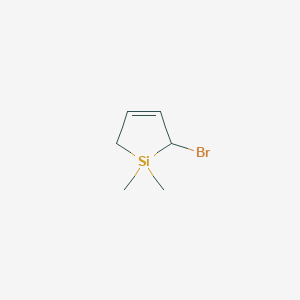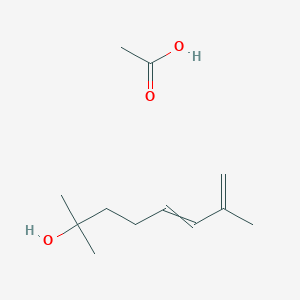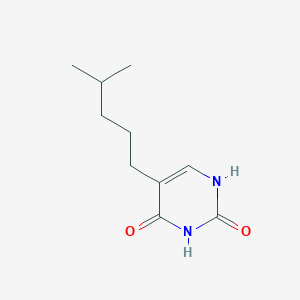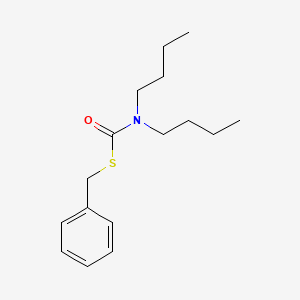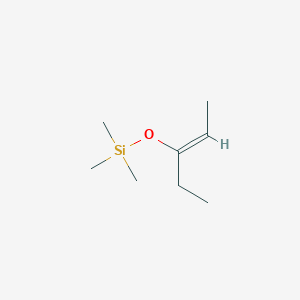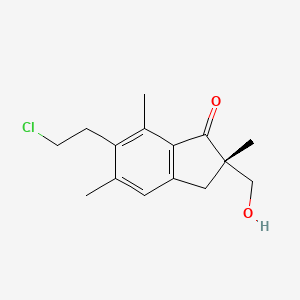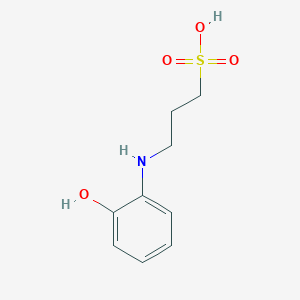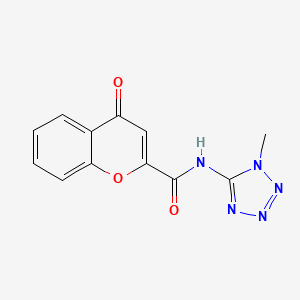
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide is a complex organic compound that features a tetrazole ring and a benzopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide typically involves multiple steps. One common method includes the reaction of a benzopyran derivative with a tetrazole precursor under controlled conditions. The process often requires the use of organic solvents such as methylene dichloride and catalysts like zinc salts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization, are essential to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium azide are used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methylene dichloride, tetrahydrofuran.
Catalysts: Zinc salts, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Methyl-1H-tetrazol-5-yl)acetamide
- 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(4-phenoxyphenyl)acetamide
- Bis(1-methyl-1H-tetrazol-5-yl)diazene
Uniqueness
N-(1-Methyl-1H-tetrazol-5-yl)-4-oxo-4H-1-benzopyran-2-carboxamide stands out due to its unique combination of a tetrazole ring and a benzopyran structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
53542-73-7 |
|---|---|
Molekularformel |
C12H9N5O3 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
N-(1-methyltetrazol-5-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C12H9N5O3/c1-17-12(14-15-16-17)13-11(19)10-6-8(18)7-4-2-3-5-9(7)20-10/h2-6H,1H3,(H,13,14,16,19) |
InChI-Schlüssel |
WSLCCURNMKPHRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


